molecular formula C9H14O5 B12877835 Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate

Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate

Cat. No.: B12877835
M. Wt: 202.20 g/mol
InChI Key: JVZQDQSIAFUDHY-UHFFFAOYSA-N
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Description

Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate is an organic compound with a complex structure that includes a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the reaction of 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of alternative catalysts such as solid acids or enzymes may be explored to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-oxotetrahydrofuran-3-carboxylate
  • Ethyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate
  • Methyl 5-methoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate

Uniqueness

Methyl 5-ethoxy-3-methyl-4-oxotetrahydrofuran-3-carboxylate is unique due to the presence of both ethoxy and methyl groups, which can influence its reactivity and physical properties. This makes it a versatile intermediate in organic synthesis, offering different pathways for chemical modifications compared to its analogs.

Properties

Molecular Formula

C9H14O5

Molecular Weight

202.20 g/mol

IUPAC Name

methyl 5-ethoxy-3-methyl-4-oxooxolane-3-carboxylate

InChI

InChI=1S/C9H14O5/c1-4-13-7-6(10)9(2,5-14-7)8(11)12-3/h7H,4-5H2,1-3H3

InChI Key

JVZQDQSIAFUDHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(=O)C(CO1)(C)C(=O)OC

Origin of Product

United States

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